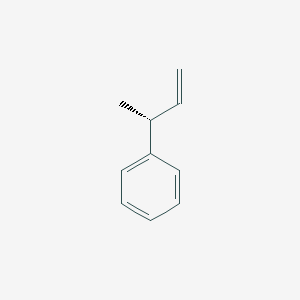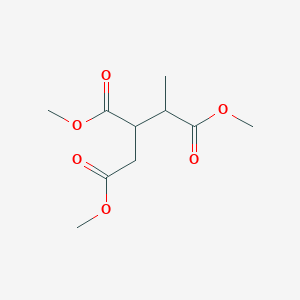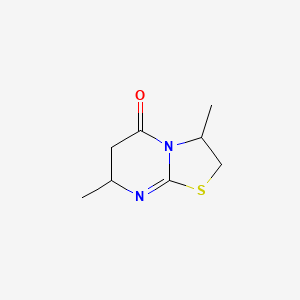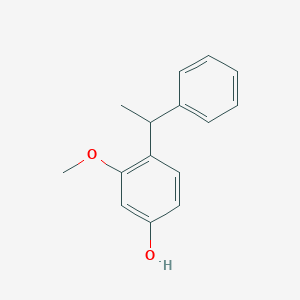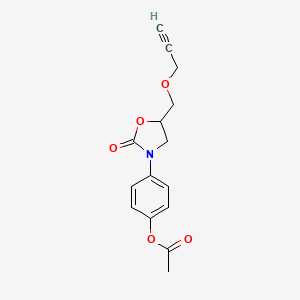
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester is a complex organic compound with a unique structure that combines an oxazolidine ring with a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester typically involves the reaction of 4-(5-(hydroxymethyl)-3-oxazolidinyl)phenyl ester with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and phenyl ester group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-(5-(hydroxymethyl)-3-oxazolidinyl)phenyl ester: A precursor in the synthesis of the target compound.
Acetic acid, 4-(5-(methoxymethyl)-3-oxazolidinyl)phenyl ester: Similar structure with a methoxy group instead of a propynyloxy group.
Uniqueness
The presence of the propynyloxy group in acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester imparts unique reactivity and potential applications compared to its analogs. This structural feature can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
49711-82-2 |
|---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C15H15NO5/c1-3-8-19-10-14-9-16(15(18)21-14)12-4-6-13(7-5-12)20-11(2)17/h1,4-7,14H,8-10H2,2H3 |
InChI Key |
YNRXSTTUNTYSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


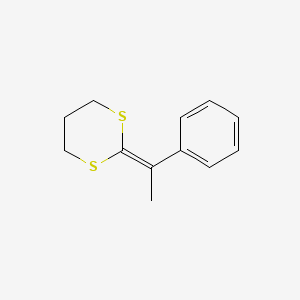
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
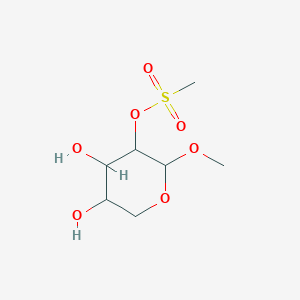
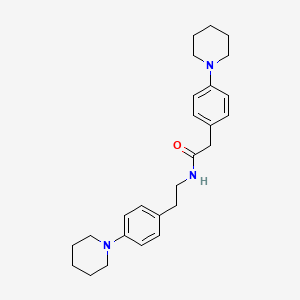

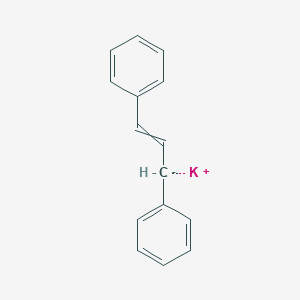
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
